4-Nitro-3-(trifluoromethyl)aniline
Overview
Description
4-Nitro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 g/mol . It is a light yellow to yellow solid, commonly used as a biochemical reagent in various scientific research applications . This compound is also known by other names such as 4-Nitro-α,α,α-trifluoro-m-toluidine and 5-Amino-2-nitrobenzotrifluoride .
Mechanism of Action
Target of Action
4-Nitro-3-(trifluoromethyl)aniline is an organic intermediate . It is primarily used in the synthesis of various organic compounds, serving as a versatile building block . It is used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials, and flutamide, a non-steroidal anti-androgen drug .
Mode of Action
For instance, it is used in the synthesis of flutamide, a non-steroidal anti-androgen drug .
Biochemical Pathways
Given its use in the synthesis of various organic compounds, it can be inferred that it plays a role in the biochemical pathways of these compounds .
Result of Action
As an intermediate in the synthesis of various organic compounds, its action results in the formation of these compounds .
Action Environment
This compound is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol . It is sensitive to moisture and light, and should be stored in a cool, dry place . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 4-Nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline. One common method includes the following steps :
Nitration: Reacting 3-(trifluoromethyl)aniline with nitric acid in the presence of sulfuric acid at a temperature of 0-5°C.
Acetyl Protection: The intermediate product, 4-nitro-3-(trifluoromethyl)acetanilide, is formed by reacting 3-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent.
Deprotection: The acetyl group is removed using potassium carbonate in an ethanol solution to yield this compound.
Industrial production methods often follow similar routes but are optimized for higher yields and purity, with careful control of reaction conditions to minimize impurities .
Chemical Reactions Analysis
4-Nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group formed from reduction can be further oxidized to form nitroso or azo compounds.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts . Major products formed from these reactions include 4-amino-3-(trifluoromethyl)aniline and various substituted derivatives .
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)aniline is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline can be compared with similar compounds such as:
- 4-Nitro-2-(trifluoromethyl)aniline
- 4-Nitro-5-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
These compounds share similar structural features but differ in the position of the nitro and trifluoromethyl groups, which can influence their reactivity and applications . The unique positioning of the nitro and trifluoromethyl groups in this compound makes it particularly useful in the synthesis of specific dyes and pharmaceuticals .
Properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKUVRNVYFTEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057731 | |
Record name | 3-Trifluoromethyl-4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-11-3 | |
Record name | 4-Nitro-3-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Trifluoromethyl-4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 393-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Trifluoromethyl-4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-3-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITRO-3-TRIFLUOROMETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15YY91105I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known application of 4-Nitro-3-(trifluoromethyl)aniline in pharmaceutical research?
A1: this compound is a key metabolite of the anti-androgen drug flutamide. [] Flutamide is used to treat prostate cancer, and understanding the metabolic pathway of flutamide, including the role of this compound, is crucial for assessing drug efficacy and potential toxicity. []
Q2: How is this compound generated in biological systems?
A2: Studies using human liver microsomes have shown that this compound is formed through the metabolism of flutamide. [] Specifically, it is a product of the hydrolysis of flutamide and its subsequent metabolites. [] This process has been observed in various species, including humans, dogs, pigs, and rats. []
Q3: Are there any analytical methods available to detect and quantify this compound in biological samples?
A3: Yes, researchers have developed and validated various methods for detecting and quantifying this compound in biological matrices like liver tissue, blood, plasma, and urine. [] Techniques employed include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electron Spectrophotometry. [] These methods are essential for pharmacokinetic studies and toxicological investigations.
Q4: Has this compound been explored for applications beyond its link to flutamide metabolism?
A4: Yes, research indicates that this compound can be incorporated into nanoscale lipid vesicles. [] These vesicles demonstrate the capability to release nitric oxide (NO) upon irradiation with blue light. [] This photo-induced NO release holds promise for targeted drug delivery and potential therapeutic applications. []
Q5: What is the significance of the photo-induced nitric oxide release observed in this compound functionalized nanoscale vesicles?
A5: This photo-release mechanism offers a controlled approach to NO delivery. [] Nitric oxide plays various roles in biological systems, including vasodilation and signaling. [] By controlling the timing and location of NO release, researchers could potentially develop targeted therapies for conditions like cancer. []
Q6: Does the chemical structure of this compound impact its properties and potential applications?
A6: Absolutely. The presence of the nitro group and the trifluoromethyl group influences the molecule's electronic properties and reactivity. [] For instance, these functional groups contribute to its ability to act as a photo-induced NO donor. [] Further research into structure-activity relationships could unveil modifications that optimize its properties for specific applications.
Q7: What are the implications of the findings regarding the stability of this compound under various conditions?
A7: Studies have shown that this compound can degrade in acidic and alkaline solutions, with the rate of degradation influenced by pH and temperature. [, ] This information is crucial for developing stable formulations of drugs like flutamide and ensuring accurate analysis in biological samples. [, ] Understanding these factors is essential for pharmaceutical development, storage, and handling.
Q8: Are there any known toxicological concerns regarding this compound?
A8: While this compound is a metabolite of flutamide, its own toxicological profile requires further investigation. [] Research suggests that the inhibition of flutamide metabolism can lead to a build-up of this compound, potentially contributing to the drug's hepatotoxicity. []
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